4-Cyano-5-(trifluoromethyl)thiophene-2-carboxylic acid

Description

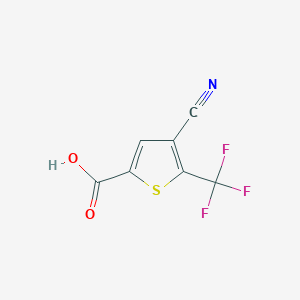

4-Cyano-5-(trifluoromethyl)thiophene-2-carboxylic acid is a thiophene derivative featuring a cyano (-CN) group at position 4, a trifluoromethyl (-CF₃) group at position 5, and a carboxylic acid (-COOH) moiety at position 2. The electron-withdrawing nature of the cyano and trifluoromethyl groups stabilizes the thiophene ring and enhances the acidity of the carboxylic acid (pKa ~2–3).

Properties

IUPAC Name |

4-cyano-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO2S/c8-7(9,10)5-3(2-11)1-4(14-5)6(12)13/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJJZTNCCBOKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C#N)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-5-(trifluoromethyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes nitration to introduce the cyano group. Subsequent reactions involve the introduction of the trifluoromethyl group through electrophilic substitution, followed by carboxylation to form the carboxylic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functional group transformations.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes are often employed to facilitate the introduction of the trifluoromethyl group. The use of automated reactors and precise control of reaction parameters are crucial to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-5-(trifluoromethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of the thiophene ring.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-Cyano-5-(trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound notable for its unique chemical structure, featuring a thiophene ring with a cyano group and a trifluoromethyl group. Its molecular formula is C₇H₂F₃NO₂S, and it has a molecular weight of approximately 221.15 g/mol. This compound has garnered significant attention in various fields, particularly in pharmaceuticals and materials science.

Pharmaceutical Applications

- Antimycobacterial Agents : The compound has shown promise as a building block for synthesizing new derivatives targeting Mycobacterium tuberculosis. For instance, derivatives of thiophene-arylamide compounds have been developed, exhibiting potent activity against both drug-susceptible and drug-resistant strains of tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.02 μg/mL .

- Drug Design : The unique electronic properties conferred by the trifluoromethyl and cyano substituents allow for the exploration of novel drug candidates. These modifications can enhance the binding affinity to biological targets, such as enzymes involved in bacterial resistance mechanisms .

- Siderophore Mimics : Research indicates that compounds similar to this compound can act as siderophore mimics, which are crucial in iron acquisition for bacterial pathogens. This application is vital in developing new therapeutic strategies against infections .

Material Science Applications

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to facilitate charge transport can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic solar cells.

- Sensors : The distinctive chemical structure allows for the development of sensors that can detect specific ions or molecules, leveraging the reactivity of the cyano and trifluoromethyl groups for selective binding.

Case Studies

- Antitubercular Activity : In a study focusing on MbtI inhibitors, derivatives synthesized from this compound were evaluated for their antitubercular properties. One derivative exhibited an IC50 value of approximately 15 µM, indicating significant potential for further development as an antitubercular agent .

- GPR35 Agonism : Research has identified thiophene derivatives that serve as GPR35 agonists, which could lead to novel therapeutic applications in metabolic diseases. The exploration of these compounds highlights their relevance in pharmacological research beyond traditional applications .

Mechanism of Action

The mechanism by which 4-cyano-5-(trifluoromethyl)thiophene-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes and receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares substituents, molecular weights, and calculated logP (clogP) values for key analogs:

Key Observations :

- Lipophilicity: The trifluoromethyl group increases clogP by ~1.0–1.5 compared to non-CF₃ analogs.

- Electronic Effects: The cyano group in the target compound contributes to a lower clogP than phenyl-substituted analogs, balancing lipophilicity and electronic stabilization .

Biological Activity

4-Cyano-5-(trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique structural features, which include a thiophene core substituted with a cyano group and a trifluoromethyl group. This compound exhibits significant biological activities, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₂F₃NO₂S, with a molecular weight of approximately 221.15 g/mol. Its structural components are:

- Thiophene ring : A five-membered ring containing sulfur.

- Cyano group : A nitrile functional group (-C≡N) at the fourth position.

- Trifluoromethyl group : A powerful electron-withdrawing group (-CF₃) at the fifth position.

These substituents enhance the compound's lipophilicity and reactivity, influencing its biological interactions.

Antibacterial Properties

Research has shown that this compound exhibits notable antibacterial activity. It has been tested against various bacterial strains, including Staphylococcus aureus, where it demonstrated greater efficacy than conventional antibiotics like nitrofurantoin and gentamicin. The trifluoromethyl group is believed to play a crucial role in enhancing this biological activity by improving the compound's interaction with bacterial targets.

Cytotoxic Effects

In addition to its antibacterial properties, this compound has shown cytotoxic effects against several human tumor cell lines, particularly HuTu80 cells, indicating potential applications in cancer therapy. The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the generation of reactive oxygen species (ROS), which are known to contribute to cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both the cyano and trifluoromethyl groups significantly enhances the biological activity of this compound compared to simpler analogs. For instance, compounds lacking these groups exhibited reduced potency against both bacterial and cancer cell lines.

Synthesis Methods

This compound can be synthesized through various methods:

- Vilsmeier-Haack Reaction : This method introduces formyl groups into substituted thiophenes, which can subsequently be converted into carboxylic acids.

- Cycloaddition Reactions : Utilizing dicyanoalkenes with trifluorodiazoethane in a one-pot operation has also been reported as an effective synthesis route .

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives closely related to this compound:

These findings highlight the versatility of thiophene derivatives in medicinal chemistry, particularly in developing novel therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 4-Cyano-5-(trifluoromethyl)thiophene-2-carboxylic acid, considering functional group compatibility?

- Methodological Answer: The synthesis typically involves multi-step functionalization of a thiophene scaffold. A plausible route includes:

Thiophene Functionalization: Start with a 2-carboxythiophene derivative. Introduce the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution using CF₃ sources (e.g., TMSCF₃) under Cu(I) catalysis .

Cyano Group Introduction: Employ cyanation reagents like CuCN or Pd-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) at the 4-position. Careful temperature control (60–100°C) and anhydrous conditions are critical to avoid side reactions .

Purification: Use recrystallization (e.g., ethanol/water mixtures) or HPLC (≥98% purity, as validated in fluorinated analogs) .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer:

- HPLC: Quantify purity using a C18 column with UV detection (λ = 210–254 nm), referencing retention times against known standards .

- NMR Spectroscopy: ¹H and ¹⁹F NMR confirm substituent positions. For example, the trifluoromethyl group shows a singlet at δ ~-60 ppm in ¹⁹F NMR .

- Mass Spectrometry: High-resolution ESI-MS (exact mass ~235.0 g/mol) validates molecular formula (C₇H₃F₃NO₂S) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer:

- Storage: Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the cyano group .

- Stability Testing: Monitor degradation via TLC (silica gel, ethyl acetate/hexane) over 30 days. Fluorinated thiophenes typically show <5% decomposition under optimal conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer:

- Crystallization: Use slow evaporation in DMSO/water (1:4) at 25°C to obtain single crystals.

- Refinement: Apply SHELXL-2018 for small-molecule refinement. The trifluoromethyl group’s disorder can be modeled using PART/SUMP instructions, with R-factors <5% .

- Example Data:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Z’ | 1 |

| R₁ (I > 2σ(I)) | 0.042 |

Q. What computational methods predict the electronic effects of the trifluoromethyl and cyano substituents?

- Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. The electron-withdrawing trifluoromethyl group reduces HOMO energy (-6.8 eV vs. -5.5 eV for non-fluorinated analogs), enhancing electrophilic reactivity .

- NBO Analysis: Quantify hyperconjugation between the cyano group and thiophene π-system (stabilization energy ~15 kcal/mol) .

Q. How does the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer:

- Mechanistic Insight: The -CF₃ group directs electrophiles to the 5-position via inductive effects. For Suzuki-Miyaura coupling, use Pd(OAc)₂/XPhos in THF/H₂O (3:1) at 80°C, achieving >90% selectivity for 5-aryl products .

- Contradiction Note: Some studies report competing C-H activation at the 4-position; this is mitigated by lowering catalyst loading (1 mol% Pd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.